

AT-0174: Application Notes and Protocols for Experimental Use

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Compound of Interest

Compound Name: AT-0174

Cat. No.: B12377881

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Abstract

AT-0174 is a potent and orally bioavailable dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of tryptophan metabolism and are implicated in the suppression of anti-tumor immunity. By inhibiting both IDO1 and TDO2, **AT-0174** blocks the conversion of tryptophan to kynurenine, thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses. This document provides detailed application notes and protocols for the solubility and preparation of **AT-0174** for both in vitro and in vivo experimental use.

Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₅ F ₃ N ₄ O
Molecular Weight	242.15 g/mol
Appearance	Crystalline solid
Storage	Store at -20°C for long-term storage.

Solubility Data

Quantitative solubility data for **AT-0174** in common laboratory solvents is not readily available in published literature. However, based on experimental protocols, the following qualitative solubility information can be provided:

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is the recommended solvent for preparing stock solutions for in vitro use.
Water	Sparingly soluble	AT-0174 is typically administered in vivo as a suspension in an aqueous vehicle.
Ethanol	Data not available	The use of ethanol as a primary solvent has not been reported in the reviewed literature.

Experimental Protocols

I. In Vitro Application: Preparation of **AT-0174** Stock and Working Solutions

This protocol describes the preparation of a sterile stock solution of **AT-0174** in DMSO and its subsequent dilution for use in cell-based assays.

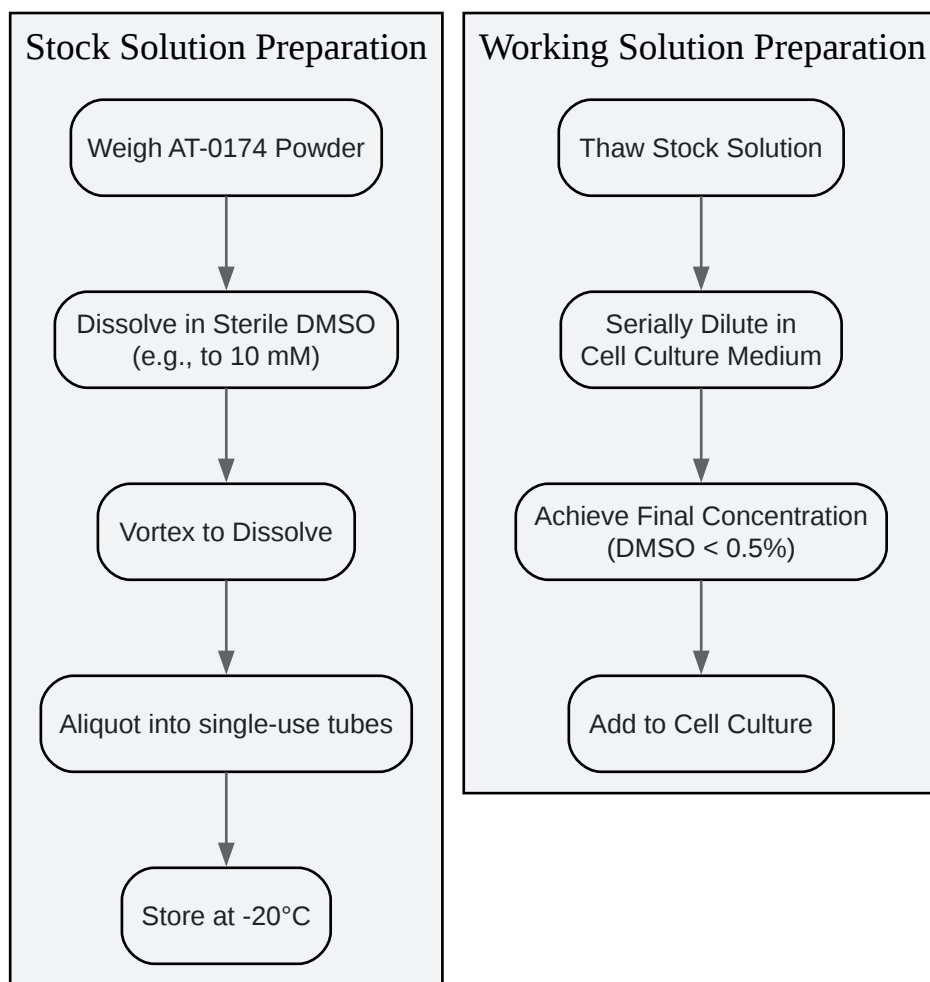
Materials:

- **AT-0174** powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free cell culture medium
- Vortex mixer

- Calibrated pipettes and sterile tips

Protocol:

- Stock Solution Preparation (10 mM): a. Aseptically weigh out the desired amount of **AT-0174** powder. b. To prepare a 10 mM stock solution, dissolve 2.42 mg of **AT-0174** in 1 mL of sterile DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.
- Working Solution Preparation: a. Thaw a single aliquot of the 10 mM **AT-0174** stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments. d. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.



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Experimental workflow for preparing **AT-0174** for in vitro use.

II. In Vivo Application: Preparation of AT-0174 for Oral Gavage

This protocol describes the preparation of an **AT-0174** suspension for oral administration in animal models, based on published studies[1][2].

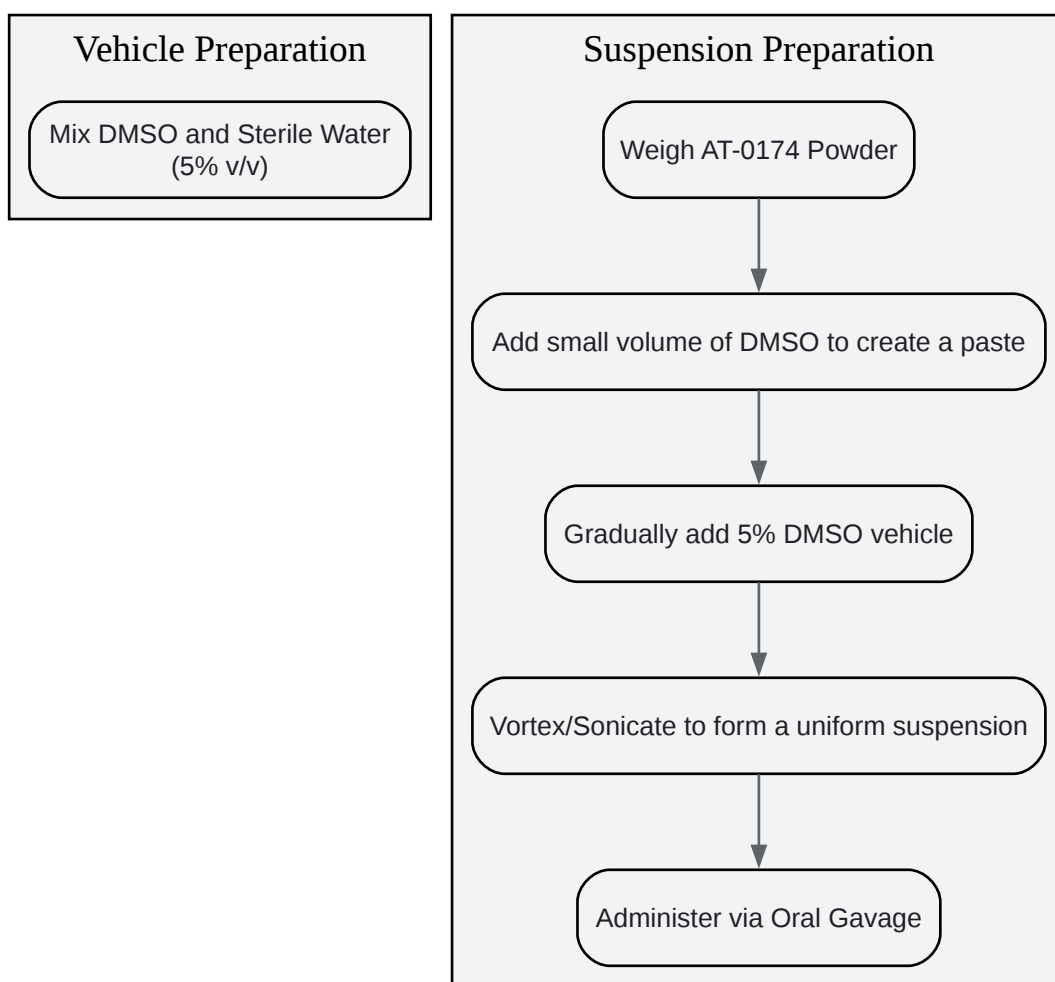
Materials:

- **AT-0174** powder
- Anhydrous dimethyl sulfoxide (DMSO)

- Sterile water or saline
- Sterile tubes
- Vortex mixer and/or sonicator
- Oral gavage needles

Protocol:

- Vehicle Preparation (5% DMSO in Sterile Water): a. Prepare a 5% (v/v) solution of DMSO in sterile water. For example, add 0.5 mL of DMSO to 9.5 mL of sterile water. b. Mix thoroughly.
- **AT-0174** Suspension Preparation: a. Calculate the required amount of **AT-0174** based on the desired dose (e.g., 120 mg/kg or 170 mg/kg) and the weight of the animals. b. Weigh the calculated amount of **AT-0174** powder. c. Add a small volume of DMSO to the powder to create a paste. d. Gradually add the 5% DMSO vehicle to the paste while vortexing or sonicating to ensure a uniform suspension. e. The final concentration of the suspension will depend on the dosing volume appropriate for the animal model. f. Administer the suspension via oral gavage immediately after preparation to ensure homogeneity.



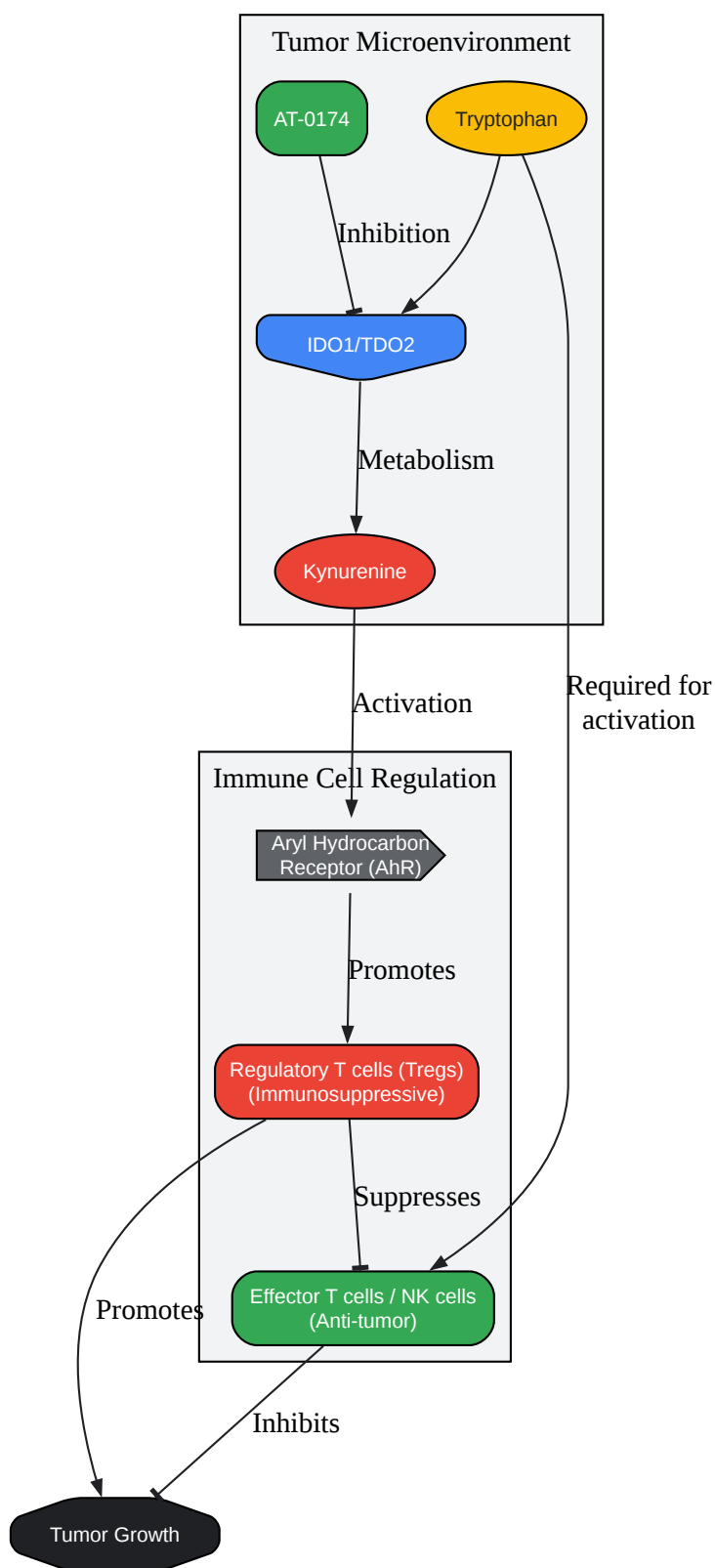
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Experimental workflow for preparing **AT-0174** for in vivo oral gavage.

Signaling Pathway

AT-0174 exerts its anti-tumor effects by inhibiting the IDO1 and TDO2 enzymes, which are key components of the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of these enzymes by tumor cells or antigen-presenting cells (APCs) leads to the depletion of tryptophan and the accumulation of kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and function of regulatory T cells (Tregs), leading to an immunosuppressive environment that allows tumor growth.

By inhibiting IDO1 and TDO2, **AT-0174** restores local tryptophan levels and reduces kynurenine production. The reduction in kynurenine prevents its binding to the aryl hydrocarbon receptor (AhR), a transcription factor that mediates many of the immunosuppressive effects of kynurenine. This leads to enhanced anti-tumor immunity.



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Signaling pathway of **AT-0174**-mediated IDO1/TDO2 inhibition.

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References

- 1. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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